3-[2-(2-PHENOXYACETAMIDO)BENZAMIDO]BENZOIC ACID
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Overview
Description
3-[2-(2-Phenoxyacetamido)benzamido]benzoic acid is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes phenoxyacetamido and benzamido groups attached to a benzoic acid core. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Phenoxyacetamido)benzamido]benzoic acid typically involves multi-step reactions. One common method starts with the acylation of 2-aminobenzoic acid with phenoxyacetyl chloride to form 2-(2-phenoxyacetamido)benzoic acid. This intermediate is then further reacted with benzoyl chloride under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Phenoxyacetamido)benzamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of amide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
3-[2-(2-Phenoxyacetamido)benzamido]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-[2-(2-Phenoxyacetamido)benzamido]benzoic acid involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the biofilm formation of microorganisms like Candida albicans by inhibiting key enzymes and pathways involved in biofilm synthesis . In cancer research, its antiproliferative effects are attributed to its ability to interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Phenoxyacetamido-1H-pyrazol-5-yl)benzamides: These compounds share similar structural features and biological activities.
N-(2-aminophenyl)benzamide acridines: Known for their HDAC inhibitory activity and potential anticancer properties.
3-(2-(1H-benzimidazol-2-ylthio)acetamido)-N-(4-methoxyphenyl)benzamide: Exhibits significant antiproliferative activity against cancer cell lines.
Uniqueness
3-[2-(2-Phenoxyacetamido)benzamido]benzoic acid stands out due to its dual functionality, combining antimicrobial and antiproliferative properties. This makes it a versatile compound for various research applications, from developing new antimicrobial agents to exploring novel cancer therapies .
Properties
IUPAC Name |
3-[[2-[(2-phenoxyacetyl)amino]benzoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c25-20(14-29-17-9-2-1-3-10-17)24-19-12-5-4-11-18(19)21(26)23-16-8-6-7-15(13-16)22(27)28/h1-13H,14H2,(H,23,26)(H,24,25)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWDLYAWKCIWIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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